molecular formula C12H10Cl2N2O B2859594 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 668471-64-5

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2859594
CAS No.: 668471-64-5
M. Wt: 269.13
InChI Key: GCQWMPHBOXPKHY-UHFFFAOYSA-N
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Description

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic organic compound with the molecular formula C12H10Cl2N2O This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 2,4-dichlorophenyl and methyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Formation of the Ethanone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dichloromethane or toluene can enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)ethanone: Similar structure but lacks the pyrazole ring.

    5-Methyl-1H-pyrazole-4-carboxylic acid: Contains the pyrazole ring but different substituents.

    2,4-Dichlorophenylhydrazine: Precursor in the synthesis of the target compound.

Uniqueness

1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is unique due to the combination of the pyrazole ring with the 2,4-dichlorophenyl and ethanone groups, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-7-10(8(2)17)6-15-16(7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQWMPHBOXPKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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